Diproteverine

Cardiac Electrophysiology Calcium Antagonist Papaverine

Select Diproteverine when your research demands a calcium antagonist that avoids coronary steal and provides clean negative chronotropy without reflex tachycardia, as demonstrated in conscious dog models. Unlike papaverine (a PDE inhibitor, IC50 8 μM), Diproteverine delivers functional L-type calcium channel block (IC30 2–2.5 μM) without cAMP-mediated confounds. It exhibits 10-fold greater potency than verapamil in LHRH-stimulated LH secretion assays (IC50 2 μM vs. 20 μM). For myocardial blood flow studies in chronic infarction models, it redistributes coronary flow to ischemic zones, unlike nifedipine. Procure Diproteverine to ensure interpretable, pathway-specific results.

Molecular Formula C26H35NO4
Molecular Weight 425.6 g/mol
CAS No. 69373-95-1
Cat. No. B1670749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiproteverine
CAS69373-95-1
Synonyms1-((3,4-diethoxyphenyl)methyl)-3,4-dihydro-6,7-bis(1-methylethoxy)isoquinoline HCL
BRL 40015A
BRL-40015-A
BRL-40015A
diproteverine
diproteverine hydrochloride
Molecular FormulaC26H35NO4
Molecular Weight425.6 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC
InChIInChI=1S/C26H35NO4/c1-7-28-23-10-9-19(14-24(23)29-8-2)13-22-21-16-26(31-18(5)6)25(30-17(3)4)15-20(21)11-12-27-22/h9-10,14-18H,7-8,11-13H2,1-6H3
InChIKeyAPMMVXSVJLZZRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diproteverine (CAS 69373-95-1) Procurement Guide: Class and Core Properties


Diproteverine (BRL 40015), bearing the CAS registry number 69373-95-1, is an experimental, orally active small-molecule calcium channel blocker. Its chemical structure is defined by the molecular formula C26H35NO4 and a monoisotopic weight of 425.26 Da [1]. As indicated by its INN stem '-verine', the compound is classified as a spasmolytic agent with a papaverine-like action, and it is derived from the benzylisoquinoline alkaloid papaverine [2]. Pharmacologically, it is characterized as a calcium antagonist possessing both antispasmodic and antianginal properties, which have been the focus of its preclinical evaluation .

Diproteverine (CAS 69373-95-1): Why Generic Substitution with In-Class Agents is Not Viable


Diproteverine's value proposition for scientific and procurement stakeholders is not based on its classification as a generic calcium antagonist, but on its unique and quantifiable departure from its closest structural and functional analogs. Simply substituting it with another calcium channel blocker like verapamil or nifedipine, or with its parent compound papaverine, would overlook its specific electrophysiological and hemodynamic signature. As primary literature demonstrates, diproteverine possesses a distinct combination of moderate calcium channel blockade with minimal sodium channel interference at therapeutic concentrations, a superior profile in avoiding coronary steal, and a direct negative chronotropic effect without reflex tachycardia [1]. These differentiated characteristics, detailed in the quantitative evidence below, make diproteverine an irreplaceable tool for specific research models and a compound of interest in cardiac pharmacology that cannot be replicated by other agents in its class.

Diproteverine (CAS 69373-95-1) Quantitative Evidence for Research Procurement


Differentiation from Papaverine: Functional Calcium Channel Blockade vs. PDE Inhibition

In sheep Purkinje fibers, diproteverine demonstrates functional calcium channel-blocking activity, reducing the amplitude of the slow action potential (IC30 = 2 μM) and shortening the duration of the fast action potential at 50% repolarization (IC30 = 2.5 μM). In stark contrast, its parent compound papaverine exhibited marginal membrane channel-blocking activity and was much more potent as a cAMP-phosphodiesterase (PDE) inhibitor, with an IC50 of 8 μM in this model [1].

Cardiac Electrophysiology Calcium Antagonist Papaverine

Superior Selectivity vs. Nifedipine and Verapamil in Avoiding Coronary Steal

In a chronic myocardial infarct model in anesthetized dogs, diproteverine demonstrated a critical advantage over other calcium antagonists. It caused a beneficial redistribution of available coronary blood flow towards an ischemic area. In this specific model, diproteverine and diltiazem both avoided 'coronary steal', whereas nifedipine and verapamil were shown to induce this detrimental effect [1].

Ischemic Heart Disease Coronary Blood Flow Cardiovascular Pharmacology

Unique Hemodynamic Profile: Negative Chronotropy Without Reflex Tachycardia

In conscious, unsedated dogs, diproteverine produced a dose-related reduction in heart rate without the reflex tachycardia commonly observed with other calcium antagonists. This negative chronotropic effect was a distinguishing feature, as other studied calcium antagonists (e.g., nifedipine, verapamil) either produced a smaller decrease in heart rate or induced reflex tachycardia due to hypotension [1]. Additional studies confirm that diproteverine at 0.25–0.75 mg/kg (plasma levels 16.2 ± 4.1 to 144.7 ± 12.5 ng/ml) dose-dependently decreases heart rate and increases corrected sinus node recovery time without significantly altering mean blood pressure [2].

Cardiovascular Hemodynamics Heart Rate Calcium Antagonist

Potent Inhibition of LH Secretion Compared to Verapamil in Pituitary Cells

In a functional assay using cultured pituitary cells, diproteverine (BRL 40015A) provoked a dose-dependent inhibition of LHRH-stimulated luteinizing hormone (LH) release. The IC50 for this effect was found to be 2 × 10⁻⁶ M (2 μM). Under identical conditions, verapamil was ten times less potent, exhibiting an IC50 of 2 × 10⁻⁵ M (20 μM) [1].

Endocrinology Calcium Channel Verapamil

Diproteverine (CAS 69373-95-1) Validated Research Application Scenarios


Cardiac Electrophysiology Research: Investigating Calcium Channel Blockade Without PDE Interference

Researchers studying the specific role of L-type calcium channels in cardiac action potentials should select diproteverine over its parent compound papaverine. The quantitative evidence confirms diproteverine's functional calcium channel block (IC30 2-2.5 μM) [1], while papaverine acts primarily as a PDE inhibitor (IC50 8 μM) with marginal channel effects [2]. This ensures experimental outcomes are not confounded by cAMP-mediated pathways.

Ischemic Heart Disease Models: Avoiding Coronary Steal Artifacts

For studies involving regional myocardial blood flow, particularly in chronic infarction models, diproteverine presents a clear advantage over nifedipine and verapamil. The evidence shows that diproteverine, like diltiazem, avoids the 'coronary steal' phenomenon that complicates results with other calcium antagonists [1]. This makes it a more reliable tool for evaluating true anti-ischemic efficacy.

Hemodynamic Studies: Investigating Pure Negative Chronotropy

Researchers requiring a negative chronotropic agent that does not cause reflex tachycardia or significant hypotension should procure diproteverine. The data shows it dose-dependently reduces heart rate in conscious dogs (plasma levels 16.2–144.7 ng/ml) [1] without the reflex sympathetic activation seen with other calcium channel blockers [2]. This unique profile allows for a cleaner interpretation of heart rate-dependent mechanisms.

Neuroendocrine Secretion Research: High-Potency Calcium-Dependent Assays

In studies of calcium-dependent hormone release, such as LHRH-stimulated LH secretion, diproteverine is the preferred choice over verapamil. It demonstrates a 10-fold greater potency (IC50 of 2 μM vs. 20 μM) [1], providing a larger dynamic range and greater sensitivity for pharmacological modulation in pituitary cell models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diproteverine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.